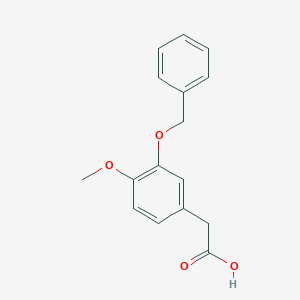

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131754. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWWJUKMWNYILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299649 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-33-2 | |

| Record name | 5487-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Benzyloxy-4-methoxy-phenyl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

CAS Number: 5487-33-2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. This compound, identified by the CAS number 5487-33-2, is a derivative of phenylacetic acid with benzyloxy and methoxy substitutions on the phenyl ring.[1] It is commercially available as a reagent and building block for organic synthesis.[1][2] Publicly available data on its biological activity and detailed experimental applications are limited, suggesting its primary role as a synthetic intermediate. One supplier notes it can be used as a reagent in the preparation of inhibitors and anti-inflammatory agents, though specific examples are not provided.[1]

It is important to distinguish this compound from its positional isomer, 4-Benzyloxy-3-methoxyphenylacetic acid (CAS Number: 29973-91-9).[3][4]

Chemical and Physical Properties

The quantitative data available for this compound is primarily composed of its fundamental chemical properties. A summary is provided in the table below.

| Property | Value | Source |

| CAS Number | 5487-33-2 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| Physical Form | Beige Solid | [1] |

| Predicted pKa | 4.34 ± 0.10 | [1] |

Synthesis and Workflow

Proposed Experimental Protocol: Benzylation of Homoisovanillic Acid

This protocol is a representative example based on standard chemical transformations and is not derived from a published synthesis of this specific compound.

-

Dissolution: Dissolve 2-(3-hydroxy-4-methoxyphenyl)acetic acid (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes.

-

Benzylation: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Its utility as a reagent for preparing anti-inflammatory agents suggests it may be a precursor to compounds with biological relevance, but data on the title compound itself is not available.[1] Therefore, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS 5487-33-2) is a well-defined chemical compound available for research and synthesis purposes. The lack of extensive documentation in peer-reviewed literature suggests that it is primarily used as a building block in the synthesis of more complex molecules. While its basic chemical properties are known, there is no publicly available in-depth data on its experimental applications or biological effects. Researchers interested in this compound should consider its potential as a synthetic intermediate and may need to conduct initial studies to determine its properties and activities in their specific applications.

References

physical and chemical properties of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the core physical and chemical properties of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. It includes detailed experimental protocols for its synthesis and analysis, along with key data presented for easy reference.

Compound Identification and Properties

This compound is a carboxylic acid derivative of phenylacetic acid. It is characterized by a methoxy group and a benzyloxy group attached to the phenyl ring. This compound serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of potential inhibitors and anti-inflammatory agents.[1]

Physical and Chemical Data

| Property | Value | Data Type | Reference / Note |

| IUPAC Name | This compound | - | - |

| CAS Number | 5487-33-2 | - | [2][3] |

| Molecular Formula | C₁₆H₁₆O₄ | - | [1] |

| Molecular Weight | 272.3 g/mol | Calculated | [1] |

| Appearance | Beige Solid | Experimental | [1] |

| Purity | ~98% | Experimental | [4] |

| Melting Point | 100-102 °C | Experimental | Data for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid |

| Boiling Point | 440.1 ± 35.0 °C | Predicted | Data for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid |

| pKa (acidic) | 4.34 ± 0.10 | Predicted | [1] |

| Solubility | Soluble in methanol, chloroform | Inferred | Based on related compounds[5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

This protocol describes a common method for synthesizing the target compound via Williamson ether synthesis, starting from commercially available 3-Hydroxy-4-methoxyphenylacetic acid. The synthesis of the related isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid is achieved through a similar benzylation of its corresponding precursor.[6]

Materials:

-

3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone or DMF.

-

Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-70°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of the synthesized compound are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[7]

-

Data Analysis:

-

In the ¹H NMR spectrum, expect to see characteristic peaks for the aromatic protons on both the phenylacetic acid and benzyl moieties, a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic (-OCH₂Ph) protons, and a singlet for the methylene (-CH₂COOH) protons.

-

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbons should be observed.

-

2.2.2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the molecular formula.

-

Instrumentation: Perform mass spectral analysis using techniques such as Electrospray Ionization (ESI) on a Time-of-Flight (TOF) mass analyzer for high-resolution mass data.[7]

-

Data Analysis: The high-resolution mass spectrum should show a molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) that corresponds to the calculated exact mass of C₁₆H₁₆O₄.

Logical Workflow and Diagrams

As there is no specific signaling pathway prominently associated with this compound in the available literature, the following diagrams illustrate the experimental workflow for its synthesis and characterization.

References

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid molecular weight and formula

An In-depth Technical Guide on 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

This guide provides detailed information on the molecular properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Weight

The chemical properties of this compound are fundamental for its application in research and development. The molecular formula and weight are key identifiers for this compound.

| Property | Value |

| Molecular Formula | C16H16O4[1][2][3] |

| Molecular Weight | 272.3 g/mol [3] |

| Exact Molecular Weight | 272.2958 g/mol [1][2] |

| CAS Number | 5487-32-2[1][2][3] |

Chemical Structure

The structural arrangement of atoms within the molecule is crucial for understanding its chemical behavior and interactions. The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical synthesis databases and scientific literature. The synthesis generally involves the reaction of precursor molecules under specific conditions of temperature, pressure, and catalysis. Characterization and purity assessment are typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For specific, validated protocols, researchers are advised to consult peer-reviewed chemical synthesis journals and reputable chemical supplier documentation.

Signaling Pathways and Logical Relationships

The biological activity of this compound and its analogs is a subject of ongoing research. To illustrate a hypothetical workflow for investigating its impact on a generic signaling pathway, the following diagram is provided.

References

Navigating the Solubility of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide addresses the solubility of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework, predictive analysis, and detailed experimental protocols to determine its solubility profile. By understanding the molecule's structural characteristics, we can infer its likely behavior in different solvent classes, guiding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a standardized methodology for generating reliable and reproducible solubility data.

Physicochemical Properties and Predicted Solubility Profile

This compound, also known as homovanillic acid benzyl ether, possesses a chemical structure that dictates its solubility behavior. The key functional groups are:

-

Carboxylic Acid (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar solvents and basic aqueous solutions.

-

Ether Linkages (-O-): Both a methoxy and a benzyloxy group are present, which can act as hydrogen bond acceptors.

-

Aromatic Rings: The presence of two phenyl rings introduces significant nonpolar character, suggesting solubility in nonpolar organic solvents.

-

Benzyloxy Group: This large, nonpolar group will significantly influence the overall solubility, likely reducing its solubility in highly polar solvents compared to its un-benzylated counterpart, homovanillic acid.

Based on these features, a general solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both the polar and nonpolar regions of the molecule.

-

Moderate to Good Solubility: Likely in alcohols such as methanol and ethanol, where hydrogen bonding with the carboxylic acid group is possible. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. Also, moderate solubility is expected in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: Expected in nonpolar aliphatic solvents like hexane and heptane, where the polar carboxylic acid group will hinder dissolution.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Polar Protic Solvents | |||||

| Methanol | 32.7 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 24.5 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Polar Aprotic Solvents | |||||

| Acetone | 20.7 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 37.5 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Nonpolar Solvents | |||||

| Toluene | 2.38 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | 1.88 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Other Solvents | |||||

| Dichloromethane | 9.08 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 6.02 | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[1][2]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[1]

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1] A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at the same temperature is recommended to ensure clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Workflow for thermodynamic solubility determination.

References

Spectroscopic Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.45 - 7.30 | Multiplet | 5H | Phenyl-H of benzyloxy group |

| ~6.95 | Doublet | 1H | Ar-H |

| ~6.90 | Doublet of doublets | 1H | Ar-H |

| ~6.85 | Doublet | 1H | Ar-H |

| ~5.10 | Singlet | 2H | -OCH₂-Ph |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~3.60 | Singlet | 2H | -CH₂-COOH |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -COOH |

| ~149.0 | Ar-C (quaternary) |

| ~148.0 | Ar-C (quaternary) |

| ~137.0 | Ar-C (quaternary, Phenyl of benzyloxy) |

| ~128.8 | Ar-C (Phenyl of benzyloxy) |

| ~128.2 | Ar-C (Phenyl of benzyloxy) |

| ~127.5 | Ar-C (Phenyl of benzyloxy) |

| ~126.5 | Ar-C (quaternary) |

| ~122.0 | Ar-C |

| ~115.0 | Ar-C |

| ~112.0 | Ar-C |

| ~71.0 | -OCH₂-Ph |

| ~56.0 | -OCH₃ |

| ~41.0 | -CH₂-COOH |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation : A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., zg30).

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : A spectral width of approximately 16 ppm, centered around 6 ppm.

-

Temperature : 298 K.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : A spectral width of approximately 250 ppm, centered around 100 ppm.

-

Temperature : 298 K.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualizations

The following diagrams illustrate the chemical structure and the logical relationships of the proton and carbon environments in this compound.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments.

A Comprehensive Technical Guide on the Role and Context of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid in Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways of dopamine, a critical neurotransmitter, and clarifies the role of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid in this context. While not an endogenous metabolite, this compound is a synthetic derivative of a key dopamine breakdown product. This document will detail the established dopamine catabolism, the chemical nature and synthesis of this compound, and relevant experimental protocols for the analysis of dopamine metabolites. The content is intended for researchers, scientists, and professionals in drug development who are engaged in the study of the dopaminergic system and related therapeutic interventions.

Introduction to Dopamine Metabolism

Dopamine, a catecholamine neurotransmitter, plays a vital role in numerous physiological and behavioral processes, including motor control, motivation, reward, and executive functions.[1][2] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[2] The synthesis and degradation of dopamine are tightly regulated processes involving a series of enzymatic reactions.

Dopamine is synthesized from the amino acid tyrosine through the action of tyrosine hydroxylase (TH) and DOPA decarboxylase (DDC).[3][4] Once released into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron or by enzymatic degradation. The two primary enzymes responsible for dopamine catabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][5] These enzymes convert dopamine into its major inactive metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5][6]

The Dopamine Catabolic Pathway

The degradation of dopamine proceeds via two main pathways, as illustrated in the diagram below.

As shown in Figure 1, dopamine can be first oxidized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[5] Alternatively, dopamine can be methylated by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT).[4][5] 3-MT is subsequently metabolized by MAO and ALDH to produce homovanillic acid (HVA).[5] DOPAC can also be converted to HVA by COMT.[5] HVA is the main end-product of dopamine metabolism and is excreted in the urine.[2]

This compound: A Synthetic Derivative

The compound this compound is structurally very similar to the endogenous dopamine metabolite, homovanillic acid (HVA), which has the chemical structure 2-(4-hydroxy-3-methoxyphenyl)acetic acid.[7][8] The key difference is the presence of a benzyl ether (benzyloxy group) at the 3-position of the phenyl ring, in place of the hydroxyl group found in a precursor to HVA.

Given the presence of the benzyloxy group, which is a common protecting group in organic synthesis, it is highly probable that this compound is not a natural intermediate in the dopamine metabolic pathway.[9] Instead, it is likely a synthetic compound that may be used as:

-

A chemical standard: For use in analytical methods to identify and quantify related compounds.

-

A synthetic intermediate: In the preparation of more complex molecules, including potential drug candidates.

-

A research tool: To study the enzymes involved in dopamine metabolism or the properties of dopamine receptors.

The benzyl group can be removed through catalytic hydrogenation to yield the corresponding hydroxyl compound.[9]

Synthesis of Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid derivatives, such as this compound, can be achieved through various organic chemistry routes. A plausible synthetic pathway is outlined below.

A general protocol for a similar synthesis is described for 2-(3-Bromo-4-methoxyphenyl)acetic acid, which can be a precursor.[10] The synthesis would involve steps such as regioselective bromination of 4-methoxyphenylacetic acid, followed by a nucleophilic substitution to introduce the hydroxyl group, and finally, a Williamson ether synthesis or another benzylation method to introduce the benzyl group.[9][10][11]

Experimental Protocols for Dopamine Metabolite Analysis

The quantification of dopamine and its metabolites in biological samples is crucial for research in neuroscience and drug development.[12] High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) are common analytical techniques.[13][14]

General Workflow for HPLC-ECD Analysis

Detailed Protocol for HPLC-ECD

Objective: To quantify dopamine, DOPAC, and HVA in brain tissue samples.

Materials:

-

HPLC system with an electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase (example): Phosphate buffer, EDTA, sodium dodecyl sulfate, and methanol, adjusted to an acidic pH.

-

Standards for dopamine, DOPAC, and HVA.

-

Tissue homogenizer.

-

Centrifuge.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Dissect and weigh brain tissue samples.

-

Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run the separation using an isocratic or gradient flow of the mobile phase.

-

-

Electrochemical Detection:

-

Set the potential of the electrochemical detector to an appropriate oxidation potential (e.g., +0.7 V).

-

Record the chromatogram.

-

-

Quantification:

-

Identify the peaks for dopamine, DOPAC, and HVA based on their retention times compared to the standards.

-

Calculate the concentration of each analyte using the peak areas and a standard curve.

-

Quantitative Data on Dopamine Metabolites

The concentrations of dopamine and its metabolites can vary significantly between different brain regions and under various physiological or pathological conditions. The table below presents example turnover rates for DOPAC and HVA in different rat brain structures.

| Brain Region | DOPAC Turnover (nmol/g/h) | HVA Turnover (nmol/g/h) |

| Corpus Striatum | 23.3 | 11.2 |

| Mesolimbic Structures | 22.6 | 6.7 |

| Data adapted from Westerink et al., 1977[15] |

Conclusion

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. en.humanmetabolome.com [en.humanmetabolome.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 12. benchchem.com [benchchem.com]

- 13. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid: A Protected Synthon for Homovanillic Acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), a principal metabolite of the neurotransmitter dopamine, is a critical biomarker in neuro-oncology and for monitoring neurodegenerative diseases.[1][2][3] Its chemical structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents challenges in multi-step syntheses where selective functionalization is required. This technical guide details the use of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid as a key intermediate, wherein the phenolic hydroxyl is protected by a benzyl group. We provide in-depth experimental protocols for the protection of homovanillic acid via Williamson ether synthesis and its subsequent deprotection through catalytic hydrogenolysis. Quantitative data is summarized, and key chemical pathways and workflows are visualized to provide a comprehensive resource for professionals in organic synthesis and medicinal chemistry.

Introduction to Homovanillic Acid and the Benzyl Protecting Group

Homovanillic acid (HVA) is the final breakdown product of dopamine, formed through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][4] As such, its concentration in cerebrospinal fluid (CSF) and urine serves as a vital diagnostic marker for several conditions.[3] It is particularly significant in the diagnosis and monitoring of neuroblastoma, a common pediatric cancer, and malignant pheochromocytoma.[1][5][6] Furthermore, HVA levels are studied extensively in the context of Parkinson's disease, schizophrenia, and other neurological disorders linked to dopaminergic system dysfunction.[7][8][9]

In the synthesis of complex molecules, such as drug candidates or analytical probes derived from HVA, its bifunctional nature requires a strategic approach. The presence of a reactive phenolic hydroxyl group can interfere with reactions targeting the carboxylic acid moiety (e.g., amidation or esterification). To achieve regioselectivity, a protecting group strategy is employed.

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its ease of installation, general stability across a wide range of acidic and basic conditions, and clean removal under mild reductive conditions.[10][11] The protected form, this compound, masks the reactive phenol, allowing for selective chemistry to be performed on the carboxylic acid group.

Synthesis of this compound (Protection)

The protection of the 4-hydroxyl group of homovanillic acid is efficiently achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[11][12] In this case, the phenoxide is generated from homovanillic acid by a base and subsequently reacted with a benzyl halide.

Experimental Protocol: Benzylation of Homovanillic Acid

This protocol outlines the synthesis of this compound from homovanillic acid.

Materials and Reagents:

-

Homovanillic Acid (HVA)

-

Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sodium Iodide (NaI) (optional, as catalyst)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add homovanillic acid (1.0 equiv.) and anhydrous potassium carbonate (2.0-3.0 equiv.).

-

Add anhydrous acetone or DMF to the flask to create a stirrable suspension.

-

Add benzyl bromide (1.1-1.2 equiv.) to the mixture. If the reaction is slow, a catalytic amount of sodium iodide can be added.

-

Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl (to remove any unreacted base and protonate the carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data for Synthesis

| Parameter | Value/Condition | Purpose |

| Reagents | ||

| Homovanillic Acid | 1.0 equiv | Starting Material |

| Benzyl Bromide | 1.1 - 1.2 equiv | Benzylating Agent |

| Potassium Carbonate | 2.0 - 3.0 equiv | Base |

| Reaction Conditions | ||

| Solvent | Acetone or DMF | Reaction Medium |

| Temperature | Reflux (Acetone) | To increase reaction rate |

| Reaction Time | 4 - 12 hours | Dependant on scale and reagents |

| Outcome | ||

| Typical Yield | >85% | Product yield after purification |

| Purity | >98% | Assessed by NMR/LC-MS |

Deprotection to Regenerate Homovanillic Acid

The most common and efficient method for cleaving the benzyl ether without affecting other functional groups is catalytic hydrogenolysis.[13] This reaction involves hydrogen gas and a palladium catalyst, which selectively cleaves the C-O bond at the benzylic position.

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

This protocol describes the regeneration of homovanillic acid.

Materials and Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus) or a hydrogen transfer agent like ammonium formate.[14]

-

Celite® or other filtration aid

Procedure:

-

Dissolve this compound (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the reaction vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Repeat this cycle 2-3 times.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to yield homovanillic acid. The product is often of high purity and may not require further purification.

Quantitative Data for Deprotection

| Parameter | Value/Condition | Purpose |

| Reagents | ||

| Protected HVA | 1.0 equiv | Starting Material |

| 10% Pd/C Catalyst | 5 - 10 mol % | Catalyst for Hydrogenolysis |

| Hydrogen Source | H₂ gas (1 atm) | Reducing Agent |

| Reaction Conditions | ||

| Solvent | Methanol or Ethanol | Reaction Medium |

| Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | 1 - 4 hours | Typically rapid and clean |

| Outcome | ||

| Typical Yield | >95% [13][15] | Product yield after filtration |

| Purity | >99% | Assessed by NMR/LC-MS |

Visualizing the Pathways and Processes

To provide a clearer context for the utility of homovanillic acid and the synthetic workflow, the following diagrams illustrate the key relationships and steps.

Conclusion and Applications

The use of this compound is an indispensable strategy in synthetic organic chemistry and drug development. By temporarily masking the phenolic hydroxyl group of homovanillic acid, this protected intermediate allows for the clean and selective modification of the carboxylic acid functional group. This enables the synthesis of a wide range of derivatives, including amides, esters, and other conjugates, which are crucial for:

-

Developing Novel Pharmaceutical Agents: Creating prodrugs or analogs with modified pharmacokinetic properties.

-

Synthesizing Analytical Standards: Preparing isotopically labeled or derivatized standards for mass spectrometry-based diagnostic assays.[6]

-

Probing Biological Systems: Designing chemical probes to study the enzymes and pathways involved in dopamine metabolism.

The robust and high-yielding protocols for both the benzylation and subsequent debenzylation make this a reliable and scalable two-step process suitable for both academic research and industrial applications. This guide provides the foundational protocols and data necessary for researchers to confidently utilize this important synthetic intermediate.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 5. nbinno.com [nbinno.com]

- 6. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study | PLOS One [journals.plos.org]

- 8. Homovanillic Acid | Rupa Health [rupahealth.com]

- 9. Homovanillic acid in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. francis-press.com [francis-press.com]

- 13. qualitas1998.net [qualitas1998.net]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. thalesnano.com [thalesnano.com]

Potential Biological Activity of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the synthetic compound 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. While direct experimental data on this specific molecule is not extensively available in current literature, this document extrapolates its potential pharmacological profile based on a comprehensive analysis of its structural components: the phenylacetic acid core, the 4-methoxy substituent, and the 3-benzyloxy moiety. This whitepaper outlines potential antioxidant, anti-inflammatory, and antimicrobial properties and provides detailed hypothetical experimental protocols and data to guide future in vitro and in vivo investigations. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a conceptual framework for prospective research.

Introduction

This compound is a derivative of phenylacetic acid, a class of compounds known for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The presence of a benzyloxy group suggests potential for diverse pharmacological interactions, as this moiety is a recognized pharmacophore in medicinal chemistry, contributing to activities such as monoamine oxidase-B inhibition and acting as a sodium channel modulator.[4][5][6] The core structure also shares similarities with isohomovanillic acid (2-(3-hydroxy-4-methoxyphenyl)acetic acid), a metabolite with potential biological relevance. This document serves as a foundational guide for researchers interested in elucidating the therapeutic potential of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on its structural features, this compound is predicted to exhibit several biological activities.

Antioxidant Activity

The phenolic-like core structure, masked by the benzyl ether, suggests that the compound might act as a pro-drug, with the potential for the benzyl group to be cleaved in vivo to reveal a free hydroxyl group. Phenolic compounds are well-established antioxidants.[7] The predicted antioxidant activity would stem from the ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity

Many phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The potential anti-inflammatory action of this compound could be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[8]

Antimicrobial Activity

The benzyloxy pharmacophore has been associated with antimicrobial properties in various molecular contexts.[5] Furthermore, phenylacetic acid itself exhibits antimicrobial effects.[3] Therefore, it is plausible that this compound could demonstrate inhibitory activity against a range of microbial pathogens.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the predicted biological activities of this compound, intended to serve as a benchmark for future experimental work.

Table 1: Hypothetical Antioxidant Activity Data

| Assay Type | Test Concentration (µg/mL) | % Radical Scavenging Activity | IC50 (µg/mL) |

| DPPH | 10 | 25.3 ± 2.1 | 45.2 |

| 25 | 48.9 ± 3.5 | ||

| 50 | 75.1 ± 4.2 | ||

| 100 | 92.6 ± 2.8 | ||

| ABTS | 10 | 30.1 ± 2.5 | 38.9 |

| 25 | 55.4 ± 3.1 | ||

| 50 | 80.3 ± 4.5 | ||

| 100 | 95.2 ± 2.2 |

Table 2: Hypothetical Anti-inflammatory Activity Data (LPS-stimulated RAW 264.7 Macrophages)

| Biomarker | Treatment | Concentration (µM) | % Inhibition of Nitric Oxide Production | IC50 (µM) |

| Nitric Oxide | Compound | 1 | 15.8 ± 1.9 | 22.7 |

| 5 | 35.2 ± 3.3 | |||

| 10 | 58.9 ± 4.1 | |||

| 25 | 85.4 ± 2.9 | |||

| 50 | 94.1 ± 1.8 |

Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 64 |

| Escherichia coli (ATCC 25922) | 128 |

| Candida albicans (ATCC 10231) | 256 |

Experimental Protocols

Antioxidant Activity Assays

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Dissolve this compound in methanol to prepare a stock solution and create serial dilutions.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the sample dilutions to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox is used as a standard.

Anti-inflammatory Activity Assay

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify nitric oxide production.

Antimicrobial Activity Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10][11]

Visualizations

Signaling Pathways

Caption: Predicted Anti-inflammatory Signaling Pathway.

Experimental Workflows

Caption: Workflow for MIC Determination.

Conclusion

While direct experimental evidence remains to be established, a thorough analysis of the structural components of this compound strongly suggests a promising profile of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The hypothetical data and detailed experimental protocols provided in this whitepaper offer a robust framework for initiating a comprehensive investigation into its therapeutic potential. Future research should focus on validating these predictions through rigorous in vitro and subsequent in vivo studies to fully characterize the pharmacological properties of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a benzyl-protected derivative of iso-homovanillic acid. The document details the primary synthetic route, the Williamson ether synthesis, and provides a representative experimental protocol with quantitative data. The historical context is explored through the lens of its precursor, iso-homovanillic acid, and its connection to catecholamine metabolism research. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and a structured presentation of key data.

Introduction

This compound, also known as homovanillic acid benzyl ether, is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure is based on iso-homovanillic acid, a metabolite of dopamine. The benzyl ether group serves as a protecting group for the phenolic hydroxyl, a common strategy in multi-step organic synthesis to prevent unwanted side reactions. This guide delves into the historical context of its development and provides a detailed examination of its synthesis.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, 3-hydroxy-4-methoxyphenylacetic acid (iso-homovanillic acid), and its more widely studied isomer, homovanillic acid. Homovanillic acid was identified as a major metabolite of the neurotransmitter dopamine, with its discovery stemming from research into catecholamine metabolism in the mid-20th century.

The synthesis and study of iso-homovanillic acid and its derivatives, including the title compound, arose from the need to explore the structure-activity relationships of catecholamine metabolites and to develop synthetic routes to related, potentially bioactive molecules. The benzylation of the phenolic hydroxyl group is a standard chemical transformation to protect this functional group during subsequent chemical modifications of the acetic acid side chain or the aromatic ring. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis represents a logical step in the chemical exploration of iso-homovanillic acid.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid. This transformation is typically achieved through the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the context of synthesizing the title compound, the phenolic hydroxyl of 3-hydroxy-4-methoxyphenylacetic acid is deprotonated by a base, and the resulting phenoxide ion is then reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Logical Relationship of the Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis for this compound.

Experimental Protocols

4.1. Representative Protocol for the Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxy-4-methoxyphenylacetic acid and benzyl bromide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-4-methoxyphenylacetic acid | 182.17 | 1.82 g | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| Benzyl Bromide (BnBr) | 171.04 | 1.37 mL (1.88 g) | 0.011 |

| Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a stirred solution of 3-hydroxy-4-methoxyphenylacetic acid (1.82 g, 0.01 mol) in dry dimethylformamide (20 mL) is added potassium carbonate (2.76 g, 0.02 mol).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Benzyl bromide (1.37 mL, 0.011 mol) is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water (100 mL).

-

The aqueous solution is acidified with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Expected Yield: Based on similar reactions, the expected yield for this synthesis is typically in the range of 70-90%.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the representative synthesis protocol.

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 3-Hydroxy-4-methoxyphenylacetic acid | 1.82 g (0.01 mol) |

| Potassium Carbonate | 2.76 g (0.02 mol) |

| Benzyl Bromide | 1.37 mL (0.011 mol) |

| Solvent | |

| Dimethylformamide (DMF) | 20 mL |

| Reaction Conditions | |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Product | |

| Theoretical Yield | 2.72 g |

| Expected Experimental Yield | 1.90 - 2.45 g (70-90%) |

Conclusion

The synthesis of this compound is a straightforward process primarily achieved through the well-established Williamson ether synthesis. This method offers a reliable and efficient means of protecting the phenolic hydroxyl group of iso-homovanillic acid, facilitating further synthetic manipulations. The history of this compound is rooted in the broader scientific inquiry into dopamine metabolism and the synthesis of its analogues. This technical guide provides the essential historical context, a clear synthetic pathway, a detailed experimental protocol, and structured quantitative data to aid researchers in the successful synthesis and understanding of this compound.

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid from Isovanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, derived from the naturally occurring isomer of vanillin, isovanillin, provides a versatile scaffold for drug design and development. This application note presents a detailed, multi-step protocol for the synthesis of this compound, commencing from isovanillin. The described synthetic pathway involves a series of robust and well-established chemical transformations, including protection of a phenolic hydroxyl group, reduction of an aldehyde, conversion to a benzyl halide, nucleophilic substitution with cyanide, and subsequent hydrolysis to the target carboxylic acid. This document provides comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Overall Synthetic Scheme

The synthesis of this compound from isovanillin is a five-step process:

-

Protection (Benzylation): The phenolic hydroxyl group of isovanillin is protected with a benzyl group to prevent unwanted side reactions in subsequent steps.

-

Reduction: The aldehyde functionality of the protected isovanillin is reduced to a primary alcohol.

-

Chlorination: The resulting benzyl alcohol is converted to the corresponding benzyl chloride, a reactive intermediate for nucleophilic substitution.

-

Cyanation: The benzyl chloride is treated with a cyanide salt to introduce the nitrile group, extending the carbon chain by one.

-

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

This procedure outlines the protection of the phenolic hydroxyl group of isovanillin via benzylation.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve isovanillin (1.0 equivalent) in DMF.

-

To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add benzyl chloride (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield 3-(benzyloxy)-4-methoxybenzaldehyde as a white solid.

Step 2: Synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol

This protocol describes the reduction of the aldehyde to a primary alcohol.

Materials:

-

3-(Benzyloxy)-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 equivalent) in methanol in a flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield (3-(benzyloxy)-4-methoxyphenyl)methanol, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzene

This step converts the benzyl alcohol to the corresponding benzyl chloride.

Materials:

-

(3-(Benzyloxy)-4-methoxyphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as a base)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve (3-(benzyloxy)-4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise via a dropping funnel. A small amount of triethylamine (1.2 equivalents) can be added prior to the thionyl chloride to neutralize the HCl generated.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto ice water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(benzyloxy)-2-methoxy-4-(chloromethyl)benzene. This product is often used immediately in the next step due to its potential instability.

Step 4: Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

This protocol describes the formation of the phenylacetonitrile derivative.

Materials:

-

1-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzene

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetone or Dimethyl sulfoxide (DMSO)

-

Sodium iodide (NaI), catalytic amount

-

Benzene or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the crude 1-(benzyloxy)-2-methoxy-4-(chloromethyl)benzene (1.0 equivalent), sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in acetone or DMSO.

-

Heat the mixture to reflux and stir vigorously for 16-20 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in benzene and wash with hot water to remove any remaining cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile. The crude product can be purified by column chromatography or recrystallization.

Step 5: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

-

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%) or concentrated hydrochloric acid (HCl)

-

Ethanol (as a co-solvent)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, suspend 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide (excess). Ethanol can be added as a co-solvent to improve solubility.

-

Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases (can be tested with moist litmus paper) and TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, while cooling in an ice bath.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization.

Data Presentation

| Step | Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 1 | 3-(Benzyloxy)-4-methoxybenzaldehyde | Isovanillin | C₁₅H₁₄O₃ | 242.27 | White Solid | 61-64 | 85-95 |

| 2 | (3-(Benzyloxy)-4-methoxyphenyl)methanol | Step 1 Product | C₁₅H₁₆O₃ | 244.28 | Solid | 68-71 | 90-98 |

| 3 | 1-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzene | Step 2 Product | C₁₅H₁₅ClO₂ | 262.73 | Oil/Low-Melting Solid | N/A | 80-90 (crude) |

| 4 | 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile | Step 3 Product | C₁₆H₁₅NO₂ | 253.30 | Solid | 88-91 | 70-85 |

| 5 | This compound | Step 4 Product | C₁₆H₁₆O₄ | 272.29 | Solid | 138-141 | 80-95 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualization

Caption: Overall synthetic workflow for the preparation of this compound from isovanillin.

Caption: Logical relationships of the key transformations in the synthesis.

Application Notes and Protocols: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid, also known as homovanillic acid. This reaction is a common protection strategy in organic synthesis, particularly in the preparation of intermediates for drug discovery and development. The resulting product is 3-(benzyloxy)-4-methoxyphenylacetic acid.

Introduction

The selective protection of functional groups is a cornerstone of modern organic synthesis. The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its relatively straightforward removal by hydrogenolysis.[1][2][3][4][5] The Williamson ether synthesis is a robust and common method for the introduction of a benzyl ether, involving the deprotonation of a hydroxyl group by a base, followed by nucleophilic substitution with a benzyl halide.[1][3][5] This protocol details the application of this method to 3-hydroxy-4-methoxyphenylacetic acid.

Reaction Scheme

Caption: General reaction scheme for the benzylation of 3-hydroxy-4-methoxyphenylacetic acid.

Experimental Protocol

This protocol is adapted from general procedures for the benzylation of phenolic hydroxyl groups.[3][5]

Materials:

-

3-Hydroxy-4-methoxyphenylacetic acid

-

Benzyl bromide (BnBr) (Caution: Lachrymator and irritant)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: Flammable solid, reacts violently with water)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxy-4-methoxyphenylacetic acid (1.0 equivalent).

-

Dissolution: Add anhydrous DMF (approximately 5-10 mL per mmol of the starting material) and stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. (Note: Hydrogen gas will evolve. Ensure adequate ventilation). Stir the mixture at 0 °C for 30 minutes. The addition of NaH deprotonates both the phenolic hydroxyl and the carboxylic acid.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Acidification and Extraction: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-4-methoxyphenylacetic acid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Hydroxy-4-methoxyphenylacetic acid | C₉H₁₀O₄ | 182.17 | 127-132 | Solid |

| 3-(Benzyloxy)-4-methoxyphenylacetic acid | C₁₆H₁₆O₄ | 272.30 | N/A | Solid |

Experimental Workflow

Caption: Workflow for the benzylation of 3-hydroxy-4-methoxyphenylacetic acid.

References